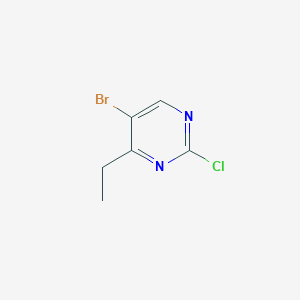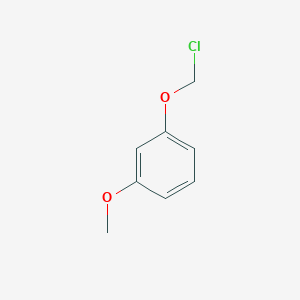
3-(Chloromethoxy)anisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethoxy)anisole is an organic compound with the molecular formula C8H9ClO2 It is a derivative of anisole, where a chlorine atom is substituted at the 3-position of the methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-(Chloromethoxy)anisole can be synthesized through several methods. One common approach involves the reaction of 3-chloroanisole with methanol in the presence of a base. Another method includes the nucleophilic aromatic substitution of 3-chloronitrobenzene followed by reduction and methylation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance reaction efficiency and yield. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Chloromethoxy)anisole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like 3-(aminomethoxy)anisole or 3-(thiomethoxy)anisole can be formed.
Oxidation Products: Compounds like 3-(chloromethoxy)benzoic acid.
Reduction Products: Compounds like 3-(chloromethoxy)aniline.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethoxy)anisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(Chloromethoxy)anisole involves its interaction with specific molecular targets. The chlorine and methoxy groups influence its reactivity and binding affinity to various substrates. The compound can participate in electrophilic aromatic substitution reactions, where the methoxy group acts as an electron-donating group, enhancing the nucleophilicity of the aromatic ring .
Vergleich Mit ähnlichen Verbindungen
Anisole (Methoxybenzene): Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
3-Chloroanisole: Similar structure but without the methoxy group, leading to different reactivity and applications.
4-Chloromethoxybenzene: Chlorine and methoxy groups are positioned differently, affecting its chemical behavior.
Eigenschaften
Molekularformel |
C8H9ClO2 |
|---|---|
Molekulargewicht |
172.61 g/mol |
IUPAC-Name |
1-(chloromethoxy)-3-methoxybenzene |
InChI |
InChI=1S/C8H9ClO2/c1-10-7-3-2-4-8(5-7)11-6-9/h2-5H,6H2,1H3 |
InChI-Schlüssel |
ZLLGKZVMBZTBEX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dibenzyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B13700242.png)
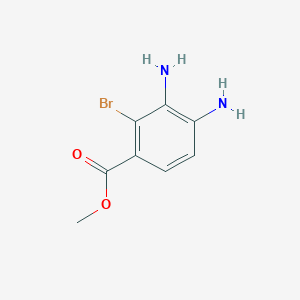
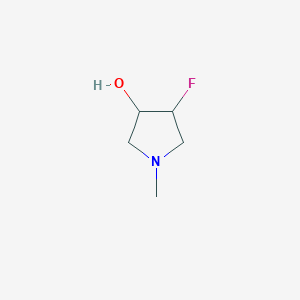
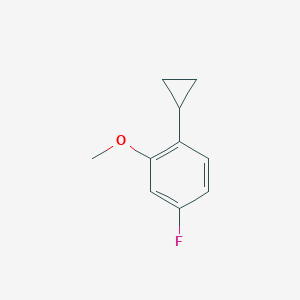

![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B13700279.png)



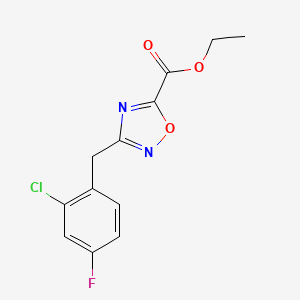
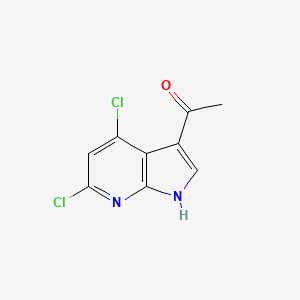
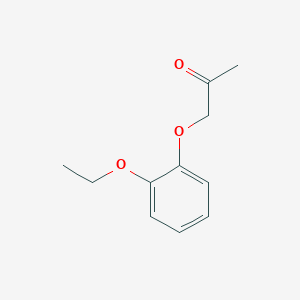
![5-[2-(Boc-amino)-3-methoxy-3-oxopropyl]thiophene-2-boronic Acid Pinacol Ester](/img/structure/B13700313.png)
